Cas no 1806325-03-0 (2-Chloro-6-(3-chloropropyl)benzyl chloride)

2-Chloro-6-(3-chloropropyl)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(3-chloropropyl)benzyl chloride
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- Inchi: 1S/C10H11Cl3/c11-6-2-4-8-3-1-5-10(13)9(8)7-12/h1,3,5H,2,4,6-7H2
- InChI Key: BBAFRHYXUAWVHL-UHFFFAOYSA-N
- SMILES: ClCCCC1C=CC=C(C=1CCl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Topological Polar Surface Area: 0
- XLogP3: 4.1
2-Chloro-6-(3-chloropropyl)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011747-500mg |
2-Chloro-6-(3-chloropropyl)benzyl chloride |
1806325-03-0 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013011747-250mg |
2-Chloro-6-(3-chloropropyl)benzyl chloride |
1806325-03-0 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013011747-1g |
2-Chloro-6-(3-chloropropyl)benzyl chloride |
1806325-03-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
2-Chloro-6-(3-chloropropyl)benzyl chloride Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 2-Chloro-6-(3-chloropropyl)benzyl chloride
Research Brief on 2-Chloro-6-(3-chloropropyl)benzyl chloride (CAS: 1806325-03-0): Recent Advances and Applications
2-Chloro-6-(3-chloropropyl)benzyl chloride (CAS: 1806325-03-0) is a chlorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug synthesis and material science. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential industrial applications.
One of the most notable advancements in the study of 2-Chloro-6-(3-chloropropyl)benzyl chloride is its role in the synthesis of novel benzyl chloride derivatives with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of covalent inhibitors targeting cysteine proteases, which are implicated in various diseases, including cancer and inflammatory disorders. The study highlighted the compound's ability to form stable covalent adducts with active-site cysteine residues, thereby inhibiting protease activity with high specificity.
In addition to its pharmaceutical applications, recent research has also investigated the compound's potential in material science. A study conducted by researchers at the Massachusetts Institute of Technology (MIT) revealed that 2-Chloro-6-(3-chloropropyl)benzyl chloride can serve as a cross-linking agent in the synthesis of polymeric materials with tunable mechanical properties. The study, published in Advanced Materials, demonstrated that the compound's dual-reactive chloromethyl groups enable the formation of robust polymer networks, making it a promising candidate for applications in coatings, adhesives, and biomedical devices.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-Chloro-6-(3-chloropropyl)benzyl chloride. A 2024 report in Organic Process Research & Development addressed these challenges by proposing an optimized synthetic route that minimizes byproduct formation and improves yield. The report emphasized the importance of controlling reaction conditions, such as temperature and solvent choice, to achieve high purity and scalability. These findings are expected to facilitate the compound's broader adoption in industrial settings.
Looking ahead, future research on 2-Chloro-6-(3-chloropropyl)benzyl chloride is likely to focus on expanding its applications in targeted drug delivery systems and biodegradable materials. Preliminary studies suggest that the compound's reactive groups can be functionalized to enable site-specific drug release or environmental degradation, addressing critical needs in personalized medicine and sustainable chemistry. As the field continues to evolve, this compound is poised to play a pivotal role in bridging the gap between chemical synthesis and biological innovation.
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